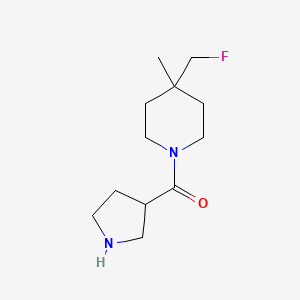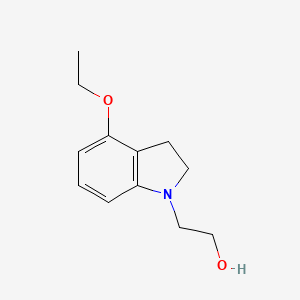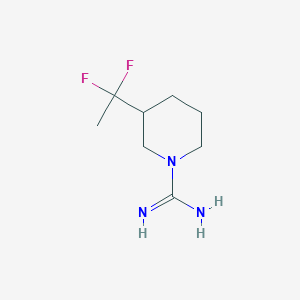
(4-(氟甲基)-4-甲基哌啶-1-基)(吡咯烷-3-基)甲酮
描述
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of pyrrolidine derivatives were synthesized starting from (2S,4R)-4-hydroxyproline . Another synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives used piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The major route of metabolism for similar compounds is hydroxylation at the 5’ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Physical and Chemical Properties Analysis
The molecular weight of a similar compound, “(3-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone”, is 214.28 g/mol.科学研究应用
合成和晶体结构
类似于"(4-(氟甲基)-4-甲基哌啶-1-基)(吡咯烷-3-基)甲酮"的化合物被合成为复杂化学合成中间体,通过各种光谱方法和X射线衍射确认其结构。例如,对甲基3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊二烯-2-基)苯甲酸酯及相关化合物的合成、晶体结构和DFT(密度泛函理论)研究揭示了它们在进一步化学合成和结构分析中的潜力。这些研究提供了有关分子结构、静电势和前线分子轨道的见解,突出了化合物的物理化学性质(Huang et al., 2021)。
抗惊厥药物
对类似结构的化合物的研究还集中在它们在药用方面的潜在应用,例如开发抗惊厥药物。一项关于合成新衍生物用于其抗惊厥活性的研究突出了这些化合物的治疗潜力,表明在新药开发中有更广泛的应用(Malik & Khan, 2014)。
药物配方和溶解度
进一步的应用包括开发药物配方以提高难溶性化合物的溶解度和体内暴露。该领域的研究旨在增强药物的生物利用度,这对药物的有效性至关重要(Burton et al., 2012)。
合成方法学
还有一个重点是合成含有哌啶和吡啶环的杂环化合物,表明这些化合物在有机合成和新合成方法学的发展中的重要性。这种研究可以导致创造具有潜在应用的新化合物,包括在各个领域中的药物(Zhang et al., 2020)。
未来方向
作用机制
Target of Action
Pyrrolidines and piperidines are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds like this can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Pyrrolidines and piperidines are involved in a wide range of biological activities .
生化分析
Biochemical Properties
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone can activate or inhibit signaling pathways by interacting with receptors on the cell surface . These interactions result in downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress .
Dosage Effects in Animal Models
The effects of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation within different cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c1-12(9-13)3-6-15(7-4-12)11(16)10-2-5-14-8-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORXLFWIUXFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCNC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477189.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477191.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1477192.png)
![5-(2-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477193.png)
![2-Prolyl-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477194.png)
![Piperidin-4-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477197.png)
![5-amino-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477198.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477200.png)
![4-Oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1477203.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1477204.png)
![9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477206.png)

![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)

